Cas no 5661-42-7 (rac N-Acetyl Ephedrine)

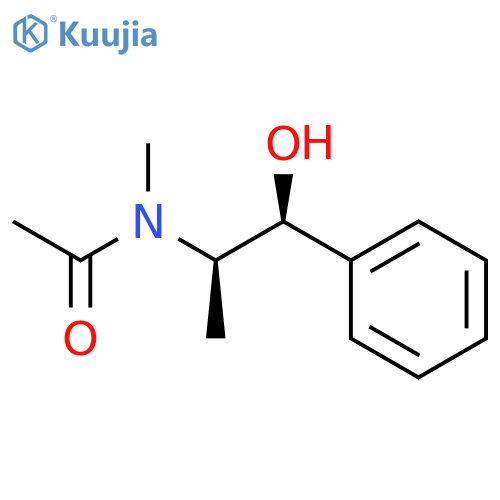

rac N-Acetyl Ephedrine structure

商品名:rac N-Acetyl Ephedrine

rac N-Acetyl Ephedrine 化学的及び物理的性質

名前と識別子

-

- rac N-Acetyl Ephedrine

- N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

- (+-)-N-Acetylephedrin

- (+-)-N-Acetyl-ephedrin

- (1RS:2SR)-2-(Methyl-acetyl-amino)-1-phenyl-propanol-(1)

- (R*,S*)-N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methylacetamide

- A-Hydroxy-

- N-((1RS,2SR)-2-Hydroxy-1-methyl-2-phenyl-aethyl)-N-methyl-acetamid

- N-((1RS,2SR)-2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-acetamide

- SCHEMBL14393866

- 5-Hydroxy Thiabendazole-13C2,15N Methyl Ether Hydrochloride

- DTXSID60744175

- 5661-42-7

-

- インチ: InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m1/s1

- InChIKey: ZZGMTCKULVMTDB-BXKDBHETSA-N

- ほほえんだ: CC(C(C1=CC=CC=C1)O)N(C)C(=O)C

計算された属性

- せいみつぶんしりょう: 207.125928785g/mol

- どういたいしつりょう: 207.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 40.5Ų

rac N-Acetyl Ephedrine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A173850-5mg |

rac N-Acetyl Ephedrine |

5661-42-7 | 5mg |

$ 187.00 | 2023-09-09 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-480388-2.5 mg |

rac N-(Acetyl-d3) Ephedrine, |

5661-42-7 | 2.5 mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-480388-2.5mg |

rac N-(Acetyl-d3) Ephedrine, |

5661-42-7 | 2.5mg |

¥2858.00 | 2023-09-05 | ||

| TRC | A173850-10mg |

rac N-Acetyl Ephedrine |

5661-42-7 | 10mg |

$ 253.00 | 2023-09-09 | ||

| TRC | A173850-50mg |

rac N-Acetyl Ephedrine |

5661-42-7 | 50mg |

$ 1229.00 | 2023-04-19 | ||

| TRC | A173850-25mg |

rac N-Acetyl Ephedrine |

5661-42-7 | 25mg |

$ 666.00 | 2023-09-09 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-480384-10mg |

rac N-Acetyl Ephedrine, |

5661-42-7 | 10mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AG80850-25mg |

rac N-Acetyl Ephedrine |

5661-42-7 | 25mg |

$779.00 | 2024-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-480384-10 mg |

rac N-Acetyl Ephedrine, |

5661-42-7 | 10mg |

¥2,858.00 | 2023-07-11 | ||

| TRC | A173850-100mg |

rac N-Acetyl Ephedrine |

5661-42-7 | 100mg |

$ 1958.00 | 2023-04-19 |

rac N-Acetyl Ephedrine 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

5661-42-7 (rac N-Acetyl Ephedrine) 関連製品

- 84472-25-3(N-Acetyl-(+)-Pseudoephedrine)

- 159213-03-3(Propanamide,N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量